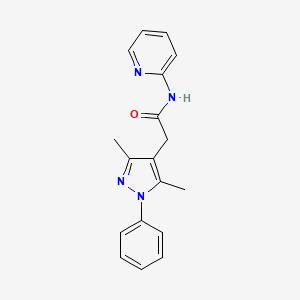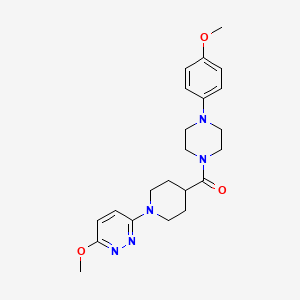
2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(pyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a pyrazole ring and a pyridine moiety, contributes to its diverse chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(pyridin-2-yl)acetamide typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. For instance, 3,5-dimethyl-1-phenylpyrazole can be prepared by reacting phenylhydrazine with acetylacetone under reflux conditions in ethanol.
-
Acylation Reaction: : The pyrazole derivative is then acylated with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl chloride.
-
Coupling with Pyridine: : The final step involves coupling the intermediate with 2-aminopyridine in the presence of a base like sodium hydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the carbonyl group in the acetamide moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamide nitrogen. Halogenated reagents can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(pyridin-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its pharmacological properties
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The pyridine moiety can enhance the compound’s ability to bind to metal ions or other biomolecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide: Lacks the pyridine moiety, which may reduce its biological activity.
N-(pyridin-2-yl)acetamide: Lacks the pyrazole ring, which may affect its chemical reactivity and biological interactions.
Uniqueness
The combination of the pyrazole ring and the pyridine moiety in 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(pyridin-2-yl)acetamide provides a unique structure that enhances its chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.
Propriétés
Formule moléculaire |
C18H18N4O |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C18H18N4O/c1-13-16(12-18(23)20-17-10-6-7-11-19-17)14(2)22(21-13)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,19,20,23) |
Clé InChI |
HAWCDDCJSABEKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)NC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B10980010.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-methylbenzamide](/img/structure/B10980016.png)
![N-cyclopentyl-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide](/img/structure/B10980037.png)
![N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide](/img/structure/B10980044.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide](/img/structure/B10980045.png)

![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B10980060.png)
![N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B10980066.png)
![2-{2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazol-1-yl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B10980071.png)
![trans-4-({[(2-methyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B10980075.png)
![1-[2-(1H-Benzimidazol-2-yl)-1-pyrrolidinyl]-1-propanone](/img/structure/B10980079.png)
![5-[(3-Chloropyridin-2-yl)amino]-5-oxopentanoic acid](/img/structure/B10980081.png)
![N-(3,5-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10980093.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10980100.png)